molecular formula C10H9NO3S2 B12072287 N-(2-hydroxyphenyl)thiophene-2-sulfonamide

N-(2-hydroxyphenyl)thiophene-2-sulfonamide

Cat. No.: B12072287
M. Wt: 255.3 g/mol
InChI Key: GPBJDNZZFCKACR-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both the thiophene ring and the sulfonamide group in this compound makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiophene with 2-hydroxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both the hydroxyl group and the sulfonamide group, which can participate in a variety of chemical reactions and interactions. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9NO3S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-(2-hydroxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H9NO3S2/c12-9-5-2-1-4-8(9)11-16(13,14)10-6-3-7-15-10/h1-7,11-12H

InChI Key

GPBJDNZZFCKACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)O

Origin of Product

United States

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